5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Purity specification Procurement quality Reproducibility

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one (CAS 1148027-28-4, IUPAC: 3-anilino-5-bromo-1H-pyrazin-2-one) is a pyrazin-2(1H)-one derivative with molecular formula C10H8BrN3O and molecular weight 266.09 g·mol⁻¹. The 3-(phenylamino)pyrazin-2(1H)-one scaffold is a validated pharmacophore for corticotropin-releasing factor-1 (CRF₁) receptor antagonists and kinase inhibitors.

Molecular Formula C10H8BrN3O
Molecular Weight 266.09 g/mol
CAS No. 1148027-28-4
Cat. No. B1520614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one
CAS1148027-28-4
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=CNC2=O)Br
InChIInChI=1S/C10H8BrN3O/c11-8-6-12-10(15)9(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,12,15)(H,13,14)
InChIKeyVBKOGSIEBXMRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one (CAS 1148027-28-4): Core Properties and Procurement Baseline


5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one (CAS 1148027-28-4, IUPAC: 3-anilino-5-bromo-1H-pyrazin-2-one) is a pyrazin-2(1H)-one derivative with molecular formula C10H8BrN3O and molecular weight 266.09 g·mol⁻¹ . The 3-(phenylamino)pyrazin-2(1H)-one scaffold is a validated pharmacophore for corticotropin-releasing factor-1 (CRF₁) receptor antagonists and kinase inhibitors [1]. The compound is commercially available from multiple vendors with typical purity specifications ranging from 95% to 98% .

Why 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one Cannot Be Replaced by Unsubstituted or Other 5-Halo Pyrazinone Analogs


The C-5 halogen identity on the pyrazinone ring governs both physicochemical properties and downstream synthetic utility. The 5-bromo substituent imparts a calculated logP of approximately 2.36 [1], substantially higher than the des-bromo analog (estimated logP ~1.0–1.5), directly affecting membrane permeability and protein binding. The C–Br bond also provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that is kinetically more accessible than the corresponding C–Cl bond and avoids the metabolic lability and steric bulk of the C–I bond [2]. Furthermore, commercially available purity varies significantly: one vendor lists 98% purity while others offer only 95% , a critical distinction for quantitative structure-activity relationship (QSAR) studies and reproducible biological assays.

5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one: Head-to-Head Differentiation Evidence Against Closest Analogs


Commercial Purity: 98% (Leyan) Versus 95% Baseline from Alternative Suppliers

Leyan (Product No. 1192941) specifies 98% purity for 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one , while multiple other suppliers list the standard purity as 95% or minimum 95% . This 3-percentage-point difference reduces the maximum impurity burden from 5% to 2%, corresponding to a 2.5-fold improvement in nominal purity.

Purity specification Procurement quality Reproducibility

Calculated Lipophilicity (logP) of the 5-Bromo Analog Versus Des-Bromo and 5-Iodo Pyrazinones

The calculated logP of 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one is approximately 2.36 [1]. The des-bromo analog (3-(phenylamino)pyrazin-2(1H)-one) has a computed logP in the range of approximately 1.0–1.5 based on structurally related pyrazinones [2], while introduction of a 5-iodo substituent increases the calculated logP to approximately 2.8–3.1. The bromo derivative thus occupies an intermediate lipophilicity range favorable for balancing passive membrane permeability and aqueous solubility.

Lipophilicity Drug-likeness Permeability

Molecular Weight Advantage for Fragment-Based Drug Discovery Versus 5-Iodo and 5-Alkyl Analogs

With a molecular weight of 266.09 g·mol⁻¹, the 5-bromo derivative remains within the upper bound of fragment-like chemical space (typically MW ≤ 300 Da for fragments) [1]. By contrast, the 5-iodo analog (MW ≈ 313.09 g·mol⁻¹) exceeds this fragment threshold, and the 5-methyl analog (MW ≈ 201.22 g·mol⁻¹), while lighter, lacks the synthetic versatility of the C–Br bond. The 5-bromo compound thus offers an optimal balance of fragment compliance and functional handle utility.

Fragment-based drug discovery Lead-likeness Molecular weight

Bromine Atom as Dual-Function Handle: X-ray Phasing and Palladium-Catalyzed Cross-Coupling

The 5-bromo substituent serves two mutually reinforcing purposes: (i) it provides anomalous scattering signal (f″ = 1.28 e⁻ at Cu Kα) for experimental X-ray phasing, enabling unambiguous structural determination of protein-ligand complexes without selenomethionine labeling [1]; (ii) the C–Br bond undergoes oxidative addition to Pd(0) catalysts with intermediate reactivity (Ar–Br > Ar–Cl, but less prone to homocoupling than Ar–I), enabling efficient Suzuki-Miyaura diversification to generate focused analog libraries [2].

X-ray crystallography Suzuki coupling Synthetic chemistry

Scaffold Validation: 3-(Phenylamino)pyrazin-2(1H)-one as a Recognized Kinase Inhibitor Pharmacophore

The 3-(phenylamino)pyrazin-2(1H)-one core is a validated pharmacophore for ATP-competitive kinase inhibition and CRF₁ receptor antagonism. Published SAR studies on N3-phenylpyrazinones have identified potent CRF₁ antagonists with IC₅₀ values in the low nanomolar range (e.g., compound 12p: IC₅₀ = 1.2 nM) [1]. The 5-bromo substitution on this scaffold introduces a tunable position for further optimization without disrupting the critical anilino-pyrazinone hydrogen-bonding network with the kinase hinge region [2].

Kinase inhibitor CRF₁ receptor antagonist Pharmacophore

Crystal Structure and Tautomeric Form: Defined 1,2-Dihydro Tautomer Provides Predictable Hydrogen-Bonding Geometry

The SMILES notation O=C1C(NC2=CC=CC=C2)=NC(Br)=CN1 defines the 1,2-dihydro tautomer with the carbonyl at position 2. This tautomeric form establishes a predictable donor-acceptor hydrogen-bonding pattern (N1–H donor; C2=O acceptor; N4 acceptor) suitable for hinge-region binding in kinases, in contrast to the alternative 1,4-dihydro or aromatic tautomers that would alter the H-bond vector geometry [1].

Tautomerism Hydrogen bonding Molecular recognition

High-Impact Application Scenarios for 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one (CAS 1148027-28-4)


Kinase Inhibitor Lead Optimization via C-5 Diversification

The validated 3-(phenylamino)pyrazin-2(1H)-one pharmacophore [1] combined with the C-5 bromine handle enables medicinal chemistry teams to generate focused libraries through Suzuki-Miyaura cross-coupling without modifying the hinge-binding anilino-pyrazinone core. The 98% purity grade ensures that biological assay results reflect true SAR rather than impurity artifacts.

Fragment-Based Drug Discovery with Anomalous X-ray Phasing

At 266 Da, the compound is fragment-rule-of-three compliant [2] and the bromine atom provides adequate anomalous scattering (f″ = 1.28 e⁻ at Cu Kα) for experimental phasing of protein-ligand co-crystal structures, eliminating the need for selenomethionine incorporation or heavy-atom soaking.

CRF₁ Receptor Antagonist Development

Given that N3-phenylpyrazinones have yielded CRF₁ antagonists with IC₅₀ values as low as 1.2 nM [1], the 5-bromo derivative represents a key intermediate for synthesizing novel analogs with tailored C-5 substitution to probe the CRF₁ receptor allosteric pocket and improve selectivity over CRF₂.

Chemical Biology Probe Synthesis via Bioorthogonal Handle Installation

The C-5 bromine atom enables sequential functionalization: initial Suzuki coupling to install an alkyne or azide handle, followed by click chemistry conjugation to fluorophores, biotin, or photoaffinity labels, transforming the compound into a target-engagement probe while preserving the pharmacophoric 3-anilino motif.

Quote Request

Request a Quote for 5-Bromo-3-(phenylamino)-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.